molecular formula C17H18FN7O B6537350 N-(3-fluorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide CAS No. 1058228-33-3

N-(3-fluorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide

Cat. No.: B6537350
CAS No.: 1058228-33-3
M. Wt: 355.4 g/mol
InChI Key: JQTWSIBCXNRLDS-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H18FN7O and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.15568639 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-fluorophenyl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN7O/c1-12-20-21-15-5-6-16(22-25(12)15)23-7-9-24(10-8-23)17(26)19-14-4-2-3-13(18)11-14/h2-6,11H,7-10H2,1H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTWSIBCXNRLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a synthetic compound belonging to the class of triazolo-pyridazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and neuropharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H17FN4OC_{15}H_{17}FN_{4}O with a molecular weight of 290.33 g/mol. The compound features a piperazine ring substituted with a triazolo-pyridazine moiety and a fluorinated phenyl group.

PropertyValue
Molecular FormulaC15H17FN4O
Molecular Weight290.33 g/mol
IUPAC NameThis compound
SMILESCC1=NN=C2N1C=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)F

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities.

  • Antibacterial Studies : In vitro studies have shown that triazole derivatives can inhibit a range of bacterial strains including Staphylococcus aureus and Escherichia coli. For instance, compounds with similar structural features demonstrated minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL against various pathogens .
  • Antifungal Studies : Other studies have reported that triazole derivatives exhibit potent antifungal activity against strains like Candida albicans and Aspergillus flavus, with some compounds showing MICs as low as 0.5 µg/mL .

Anticancer Activity

The anticancer potential of triazole-containing compounds has been highlighted in several studies. These compounds are believed to act through multiple mechanisms including:

  • Inhibition of Cell Proliferation : Research has shown that triazole derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • Targeting Specific Pathways : Certain derivatives have been reported to inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway .

Neuropharmacological Activity

Emerging evidence suggests that triazole derivatives may also possess neuropharmacological properties. Compounds structurally related to this compound have been studied for their potential to modulate neurotransmitter systems.

  • Cognitive Enhancement : Some studies indicate that these compounds might enhance cognitive functions by influencing serotonin and dopamine receptors .

Case Studies

Several case studies have documented the biological activities of triazole derivatives:

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates. The results indicated that compounds with fluorinated phenyl groups exhibited enhanced activity compared to non-fluorinated analogs .
  • Anticancer Activity Assessment : A recent study focused on the anticancer properties of triazole-piperazine hybrids showed promising results in inhibiting tumor growth in xenograft models .

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